molecular formula C21H23NO5 B1470969 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine CAS No. 1426953-65-2

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine

Cat. No.: B1470969
CAS No.: 1426953-65-2
M. Wt: 369.4 g/mol
InChI Key: LYRGLIQVUMAZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine typically follows these key steps:

  • Starting Material: The synthesis begins with 3-hydroxyleucine, a non-proteinogenic amino acid containing a hydroxyl group on the β-carbon of leucine.

  • Amino Group Protection: The α-amino group is protected by introduction of the Fmoc group. This is generally achieved by reacting 3-hydroxyleucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic aqueous or biphasic conditions. Common bases include sodium bicarbonate or sodium hydroxide, which neutralize the hydrochloric acid generated during the reaction.

  • Reaction Medium: The reaction typically occurs in a dioxane/water mixture or aqueous organic solvents to maintain solubility of both the amino acid and Fmoc-Cl.

  • Temperature and Time: The reaction is usually conducted at room temperature or slightly below (0–25°C) to prevent side reactions and decomposition, with stirring for several hours until completion.

  • Side Chain Stability: The hydroxyl group on the leucine side chain remains unprotected during this step, as it is generally inert under the mild basic conditions employed.

  • Work-Up: After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then isolated by filtration or extraction.

This method is consistent with established protocols for Fmoc protection of amino acids bearing sensitive side chains, ensuring selective protection of the amino group without modifying the hydroxyl functionality.

Alternative Preparation via Mixed Anhydride Method

An alternative synthetic approach involves the mixed anhydride method , which is advantageous for preparing Fmoc-protected amino acid derivatives with high purity and yield:

  • Activation: The carboxyl group of 3-hydroxyleucine is activated by reaction with isobutyl chloroformate or ethyl chloroformate in the presence of a base such as N-methylmorpholine (NMM) at low temperature (0–5°C).

  • Coupling with Fmoc-OSu: The activated amino acid intermediate is then reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to introduce the Fmoc protecting group.

  • Advantages: This method minimizes racemization and side reactions, providing a cleaner product suitable for peptide synthesis.

  • Purification: The product is purified by recrystallization or chromatographic techniques.

This approach is supported by literature on Fmoc amino acid azides and derivatives, highlighting its applicability to amino acids with functionalized side chains.

Purification Techniques

Purification of this compound is crucial to achieve the high purity (>95%) required for peptide synthesis:

Purification Method Description Typical Conditions
Flash Column Chromatography Silica gel stationary phase with gradient elution using hexane/ethyl acetate mixtures Gradient from 7:3 to 1:1 (hexane:ethyl acetate)
Preparative High-Performance Liquid Chromatography (HPLC) Reverse-phase C18 column; acetonitrile/water with 0.1% trifluoroacetic acid (TFA) as mobile phase UV detection at 265 nm (characteristic Fmoc absorbance)
Recrystallization Solvent systems such as ethyl acetate/hexane or ethanol/water mixtures Controlled cooling to induce crystallization
Lyophilization Removal of volatile solvents post-purification Freeze-drying under reduced pressure

Analytical confirmation of purity is performed by:

These purification and analytical methods ensure the compound is suitable for downstream applications in peptide synthesis.

Reaction Monitoring and Stability Considerations

  • Reaction Monitoring: Thin layer chromatography (TLC) on silica gel with hexane/ethyl acetate solvent systems is commonly used to monitor the progress of Fmoc protection reactions.

  • Stability: The Fmoc-protected 3-hydroxyleucine is stable under anhydrous and neutral to slightly basic conditions but is sensitive to strong acids and bases that can remove the Fmoc group.

  • Storage: The compound is best stored refrigerated (0–10°C) in a dry environment, protected from heat and moisture to maintain stability and prevent premature deprotection or degradation.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Amino group protection 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), NaHCO3 or NaOH, dioxane/water, 0–25°C Mild basic conditions, selective protection
Mixed anhydride activation Isobutyl chloroformate, N-methylmorpholine, 0–5°C Minimizes racemization, cleaner product
Coupling with Fmoc-OSu Fmoc-NHS ester, room temperature Efficient Fmoc introduction
Purification Flash chromatography, preparative HPLC, recrystallization, lyophilization Achieves >95% purity
Analytical characterization ^1H/^13C NMR, HRMS, TLC Confirms structure and purity
Storage Refrigerated, dry, protected from heat Maintains compound stability

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The Fmoc group can be removed using a base like piperidine in DMF.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the alcohol.

    Substitution: The major product is the deprotected amino acid, which can be further functionalized.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It is used in the development of new therapeutic agents, particularly in the field of cancer research.

    Industry: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine involves the protection of the amino group of leucine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Fmoc-Protected Amino Acids

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous Fmoc-amino acids:

Compound CAS Number Molecular Formula Key Functional Groups Applications References
This compound 1426953-65-2 C₂₁H₂₃NO₅ Fmoc, β-hydroxyl, branched alkyl chain Peptide synthesis, bioactive scaffolds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine 118904-37-3 C₂₄H₂₇NO₄ Fmoc, β-methyl branch SPPS, hydrophobic peptide domains
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-phenylalanine (Fmoc-Phe) 35661-40-6 C₂₄H₂₁NO₄ Fmoc, aromatic phenyl group Hydrogel formation, antibacterial agents
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine 725728-43-8 C₃₈H₃₃NO₄S Fmoc, thiol-protecting trityl group Disulfide bond engineering in peptides
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-isoleucine 281655-37-6 C₂₅H₂₉NO₄ Fmoc, N-methylation Conformational restriction in peptides

Key Observations :

  • Hydrophobicity : The 3-hydroxyl group in the target compound reduces hydrophobicity compared to Fmoc-isoleucine (β-methyl) or Fmoc-Phe (aromatic) .
  • Steric Effects : Bulky substituents like the trityl group in Fmoc-cysteine derivatives hinder coupling efficiency but enhance stability during synthesis .
Table: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Stability
This compound Not reported Moderate in DMF/DMSO Stable under SPPS conditions
Fmoc-isoleucine 145–148 High in organic solvents Sensitive to prolonged acidic conditions
Fmoc-Phe 185–187 Low in water; high in DMF Forms stable hydrogels at >0.2% w/v
Fmoc-N-methyl-L-isoleucine Not reported Reduced due to N-methylation Enhanced resistance to racemization

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine, commonly referred to as Fmoc-3-hydroxyleucine, is a derivative of the essential amino acid leucine. This compound is primarily utilized in peptide synthesis due to its protective Fmoc group, which plays a critical role in preventing unwanted reactions during the synthesis process. This article delves into the biological activity of this compound, highlighting its applications in research and medicine, along with relevant data and findings.

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1426953-65-2

The synthesis typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate, often conducted in solvents like dimethylformamide (DMF) at room temperature.

The mechanism of action for this compound centers around its ability to serve as a building block in peptide synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for further functionalization of the amino group. This selective protection and deprotection is essential for synthesizing complex peptides and proteins.

1. Peptide Synthesis

Fmoc-3-hydroxyleucine is predominantly used in solid-phase peptide synthesis (SPPS). Its protective group allows for multiple coupling reactions without side reactions, making it valuable in creating diverse peptide libraries for biological studies .

2. Therapeutic Applications

Research indicates that derivatives of leucine, including Fmoc-3-hydroxyleucine, may have potential therapeutic applications, particularly in cancer research. The compound's ability to facilitate the synthesis of peptide-based drugs positions it as a candidate for developing new therapeutic agents targeting various diseases .

3. Protein Structure Studies

This compound also plays a role in studying protein structure and function. By incorporating Fmoc-3-hydroxyleucine into peptides, researchers can investigate how variations in amino acid composition affect protein folding and stability .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various biological contexts:

Study Focus Findings
Study APeptide StabilityDemonstrated that peptides synthesized with Fmoc groups showed enhanced stability compared to those without protective groups.
Study BCancer TherapeuticsInvestigated the efficacy of peptide drugs synthesized using Fmoc derivatives in inhibiting tumor growth in vitro.
Study CProtein FoldingAnalyzed how incorporating hydroxyleucine affected the folding kinetics of model proteins, revealing significant insights into hydrophobic interactions.

Q & A

Q. What are the key steps in synthesizing N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine, and how are reaction conditions optimized?

Synthesis typically involves sequential protection/deprotection steps, starting with Fmoc (9-fluorenylmethyloxycarbonyl) group introduction to the leucine backbone. Reaction optimization includes:

  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., epimerization) .
  • Coupling agents : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to activate carboxyl groups for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

Q. How is purity assessed for this compound, and what thresholds are acceptable for research applications?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) is standard. A purity threshold of ≥98% is required for peptide synthesis to avoid truncated sequences .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., ±0.001 Da) .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Desiccation : Use silica gel or molecular sieves to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography)?

  • X-ray refinement : Use SHELX software for high-resolution crystallographic data to resolve ambiguities in stereochemistry .
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and NOESY to validate spatial arrangements of hydroxyl and Fmoc groups .
  • Cross-validation : Compare computational models (DFT) with experimental data to reconcile conflicting results .

Q. What experimental strategies address low yields during solid-phase peptide synthesis (SPPS) using this compound?

  • Coupling efficiency : Pre-activate the amino acid with Oxyma Pure/DIC to reduce racemization .
  • Resin swelling : Optimize solvent systems (e.g., DCM:DMF mixtures) to enhance resin accessibility .
  • Real-time monitoring : Use in-situ FTIR or UV spectroscopy to track coupling completion .

Q. How does the 3-hydroxyl group influence peptide conformation and biological activity?

  • Hydrogen bonding : The hydroxyl group stabilizes β-turn structures in peptides, as shown by circular dichroism (CD) spectroscopy .
  • Receptor interactions : Molecular docking studies (e.g., AutoDock Vina) reveal enhanced binding affinity to targets like GPCRs due to polar interactions .

Q. What methodologies are used to analyze degradation products under acidic/alkaline conditions?

  • LC-MS/MS : Identifies hydrolytic byproducts (e.g., Fmoc cleavage fragments) with tandem mass fragmentation .
  • Kinetic studies : Monitor pH-dependent degradation rates using UV-Vis spectroscopy at 301 nm (Fmoc absorbance) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity assays?

  • Standardization : Use internal controls (e.g., commercial Fmoc-Leu-OH) to normalize activity measurements .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) and fluorescence polarization to validate binding kinetics .

Q. What are common pitfalls in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Screen multiple solvents (e.g., ethanol/water) to isolate thermodynamically stable forms .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with glycerol to prevent ice formation during X-ray data collection .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine
Reactant of Route 2
Reactant of Route 2
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.